3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile
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Overview
Description
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C11H6BrF6NO2 It is characterized by the presence of bromine, trifluoroethoxy groups, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 3-bromo-2,6-dihydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction of the nitrile group can yield corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.
Major Products:
Substitution Products: Various substituted benzonitriles.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Corresponding amines and related derivatives.
Scientific Research Applications
3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine atom and nitrile group can form specific interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile
Uniqueness: 3-Bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile is unique due to the presence of two trifluoroethoxy groups, which impart distinct chemical properties such as increased stability and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF6NO2/c12-7-1-2-8(20-4-10(13,14)15)6(3-19)9(7)21-5-11(16,17)18/h1-2H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGWGQYRSNKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OCC(F)(F)F)C#N)OCC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371115 |
Source
|
Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-13-4 |
Source
|
Record name | 3-bromo-2,6-bis(2,2,2-trifluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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